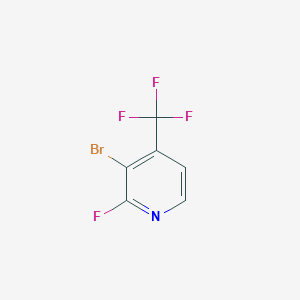

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine

Descripción general

Descripción

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the regioselective deprotonation at the C-3 position of 2-bromo-4-(trifluoromethyl)pyridine using lithium diisopropylamide (LDA), followed by trapping with electrophiles such as carbon dioxide . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Amination Reactions: It can react with amines to form aminopyridines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

Amination Reactions: Amines in the presence of catalysts like copper iodide.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Aminopyridines: Formed through amination reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of halogens enhances its reactivity, allowing for further functionalization. Notably, the trifluoromethyl group increases lipophilicity and can improve the pharmacokinetic properties of drug candidates. This compound has been investigated for its potential in developing anti-inflammatory, antiviral, and anticancer drugs .

Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral activity against specific viruses. For instance, modifications of this compound have been explored to enhance efficacy against viral replication mechanisms, showing promise in preclinical studies .

Agrochemical Applications

Development of Crop Protection Agents

In agrochemical research, this compound is utilized in the synthesis of herbicides and fungicides. Its unique chemical structure allows it to interact with biological targets in pests effectively. The trifluoromethyl group contributes to the compound's stability and effectiveness in agricultural formulations .

Case Study: Herbicide Formulation

A study demonstrated that formulations containing this pyridine derivative showed improved efficacy against resistant weed species. The compound's ability to inhibit specific enzyme pathways in plants makes it a valuable candidate for developing new herbicides .

Material Science Applications

Synthesis of Advanced Materials

The compound is also employed in material sciences for synthesizing advanced materials such as liquid crystals and polymers. The electronic properties imparted by the trifluoromethyl group enhance the performance characteristics of these materials in various applications.

Case Study: Liquid Crystal Displays

Research indicates that incorporating this compound into liquid crystal formulations can significantly improve their thermal stability and electro-optical properties, making them suitable for next-generation display technologies .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparación Con Compuestos Similares

2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and fluorine substituents but lacks the bromine atom.

4-Bromo-2-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns.

Uniqueness: 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring, which imparts distinct reactivity and properties. This combination makes it a versatile intermediate in various chemical transformations and applications.

Actividad Biológica

3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic implications.

- Molecular Formula : C₆H₂BrF₄N

- Molar Mass : Approximately 243.98 g/mol

- Physical State : Liquid

- Density : 1.774 g/cm³

- Boiling Point : 169.3 °C

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of cellular signaling pathways. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics. By binding to the active sites of these enzymes, the compound can inhibit their catalytic activity, thereby affecting metabolic processes and influencing gene expression related to oxidative stress and apoptosis pathways .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Research indicates that this compound effectively inhibits cytochrome P450 enzymes, which play a pivotal role in the metabolism of drugs and other compounds. The inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts . -

Cellular Effects :

Studies have demonstrated that this compound modulates various cellular processes, including the induction of apoptosis in cancer cell lines. It influences gene expression patterns related to stress responses, potentially providing a mechanism for its anticancer effects . -

Antimicrobial Activity :

The compound has shown promising antimicrobial properties, particularly against strains of Staphylococcus aureus. The minimum inhibitory concentrations (MIC) observed suggest that it could be developed further as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features. The trifluoromethyl group enhances its bioavailability and metabolic stability, making it a suitable candidate for drug development. Its interaction with biological membranes is facilitated by its lipophilic nature, which may enhance absorption and distribution in biological systems .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNPYUHMKBSSIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.